N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring:
- A 3-methylbutanoyl group at the pyrrole C4 position.
- A 3-(1H-imidazol-1-yl)propyl chain linked to the carboxamide nitrogen. Its molecular formula is C22H26N4O2 (monoisotopic mass: 378.205576) . The compound is characterized by moderate lipophilicity due to the branched aliphatic 3-methylbutanoyl group and the imidazole-propyl moiety, which may influence solubility and membrane permeability.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12(2)8-15(21)13-9-14(19-10-13)16(22)18-4-3-6-20-7-5-17-11-20/h5,7,9-12,19H,3-4,6,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSWCSUMHPWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Derivative: The initial step involves the alkylation of imidazole with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.
Acylation Reaction: The resulting amine is then acylated with 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an inhibitor of specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their function.
Comparison with Similar Compounds
Substituent Variations at Pyrrole C4 Position
The C4 substituent on the pyrrole ring is a critical determinant of physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -F) enhance binding to enzymes like carbonic anhydrase (CA) by stabilizing charge interactions .
- Branched aliphatic chains (e.g., 3-methylbutanoyl) may improve metabolic stability compared to aromatic substituents due to reduced oxidative metabolism .
- Methoxy groups enhance water solubility, which is critical for bioavailability .
Imidazole-Propyl Chain Modifications
The N-(3-(1H-imidazol-1-yl)propyl) chain is conserved in many analogs, but variations in the linker or imidazole substitution are noted:
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, a synthetic organic compound, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 302.378 g/mol. Its structure includes an imidazole ring, a pyrrole ring, and a carboxamide group, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of pyrrole-2-carboxamides exhibit potent anti-TB activity with minimal cytotoxicity. For instance, certain compounds in this class demonstrated a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against drug-resistant strains of Mtb .
Table 1: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target |
|---|---|---|---|
| Compound 32 | <0.016 | >64 | MmpL3 |
| Compound 12 | <0.05 | >50 | MmpL3 |
| Compound 14 | <0.02 | >70 | MmpL3 |
The mechanism by which this compound exerts its antimicrobial effects involves inhibition of the MmpL3 protein, which is essential for the biosynthesis of mycolic acids in the bacterial cell wall. By binding to MmpL3, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Study on Structure-Activity Relationship (SAR)
A study focused on the structure-activity relationship of pyrrole derivatives revealed that modifications to the imidazole and pyrrole rings significantly affected biological activity. For example, substituting electron-withdrawing groups improved potency against Mtb while maintaining low cytotoxicity levels .
Another investigation utilized a pharmacophore model to design novel inhibitors targeting MmpL3. The results indicated that specific structural features were crucial for enhancing binding affinity and biological efficacy .
Safety and Toxicological Profile
The safety profile of this compound has been evaluated in various preclinical studies. The compound showed low cytotoxicity across multiple cell lines, with IC50 values exceeding 64 μg/mL in most cases, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
